2-(Allyloxycarbonyloxy)acetyl chloride
Description
2-(Allyloxycarbonyloxy)acetyl chloride is a specialized acyl chloride derivative characterized by an allyloxycarbonyloxy group (-O-CO-O-CH2CH=CH2) attached to an acetyl chloride moiety. Allyl oxalyl chloride (synonym: prop-2-enyl 2-chloro-2-oxoacetate) has the molecular formula C5H5ClO3 and a molar mass of 148.54 g/mol . This compound is used as a research chemical, likely serving as an acylating agent or intermediate in organic synthesis, particularly where allyl-protecting groups are required. Its reactivity stems from the electrophilic carbonyl carbon, which participates in nucleophilic substitutions or additions.
Properties
Molecular Formula |
C6H7ClO4 |
|---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
(2-chloro-2-oxoethyl) prop-2-enyl carbonate |
InChI |
InChI=1S/C6H7ClO4/c1-2-3-10-6(9)11-4-5(7)8/h2H,1,3-4H2 |
InChI Key |
HABWXPFKRBKQDB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)OCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 2-(Allyloxycarbonyloxy)acetyl chloride analogs with other acyl chlorides:
| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound (Analog: Allyl oxalyl chloride) | 74503-07-4 | C5H5ClO3 | 148.54 | Allyl ester, chloro, carbonyl |
| Acetyl chloride | 75-36-5 | C2H3ClO | 78.49 | Methyl, carbonyl |
| Chloroacetyl chloride | 79-04-9 | C2H2Cl2O | 112.94 | Chloromethyl, carbonyl |
| 2-(4-Fluorophenyl)acetyl chloride | 459-04-1 | C8H6ClFO | 172.58 | 4-Fluorophenyl, carbonyl |
| Cyanoacetyl chloride (Gefitinib intermediate) | - | C3H2ClNO | 103.51 | Cyano, carbonyl |
| 2-(2,4-Difluorophenoxy)acetyl chloride | - | C8H5ClF2O2 | 206.57 | 2,4-Difluorophenoxy, carbonyl |
Key Observations :
- Molecular Weight: Fluorinated and phenoxy-substituted derivatives (e.g., 2-(4-Fluorophenyl)acetyl chloride) have higher molar masses due to aromatic and halogen substituents .
Physical and Chemical Properties
Key Observations :
- Reactivity : All acyl chlorides exhibit rapid hydrolysis, but electron-withdrawing groups (e.g., Cl in chloroacetyl chloride) enhance electrophilicity, accelerating reactions with nucleophiles .
- Fluorinated Derivatives: 2-(4-Fluorophenyl)acetyl chloride and 2-(2,4-difluorophenoxy)acetyl chloride show moderated volatility due to aromatic stabilization .
Hazard Profiles
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